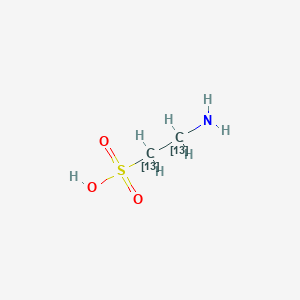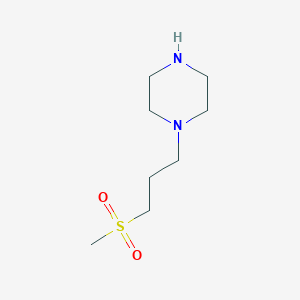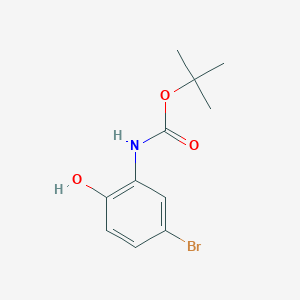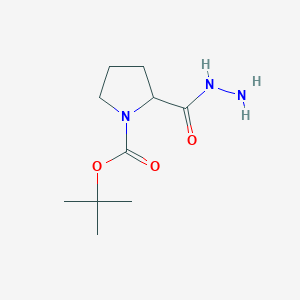
Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate is represented by the InChI code: 1S/C10H19N3O3/c1-10(2,3)16-9(15)13-6-4-5-7(13)8(14)12-11/h7H,4-6,11H2,1-3H3,(H,12,14) . This compound belongs to the class of organic compounds known as proline and derivatives .Physical And Chemical Properties Analysis
Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate is a solid at room temperature . It should be stored at 0-8 °C .Aplicaciones Científicas De Investigación
Synthesis of Bioactive Molecules
Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate: is a valuable intermediate in the synthesis of bioactive molecules. It serves as a precursor for the preparation of a wide range of compounds, including amides, sulphonamides, and Schiff’s bases . These compounds exhibit a spectrum of biological activities, such as antibacterial and antifungal properties.
Antibacterial and Antifungal Agents
Research indicates that derivatives of this compound have been evaluated for their antibacterial and antifungal activities. The hydrazine moiety present in the compound can be modified to target specific microbial pathways, potentially leading to the development of new antimicrobial agents .
Drug Discovery and Development
The compound’s structure allows for easy modification, making it a versatile building block in drug discovery. Its incorporation into drug candidates can enhance water solubility and improve interaction with biological targets due to the presence of polar nitrogen atoms .
Molecular Structure Analysis
Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate: can be used in X-ray diffraction studies to determine the molecular structure of new compounds. This is crucial for understanding the compound’s conformation and its potential interactions within biological systems .
Chemical Synthesis Research
In chemical synthesis, this compound is utilized for its reactivity with various chemical groups. It can undergo reactions such as reduction, acylation, and more, making it a versatile reagent in synthetic chemistry laboratories .
Material Science Applications
The compound’s ability to form stable structures with other molecules makes it useful in material science research. It could be involved in creating new polymers or enhancing the properties of existing materials .
Chromatography
Due to its unique chemical properties, Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate can be used as a standard or a derivative in chromatographic methods to analyze or separate complex mixtures in analytical chemistry .
Educational and Research Laboratories
Lastly, this compound is often used in educational settings and research laboratories for demonstration purposes. It helps in teaching organic synthesis techniques and reaction mechanisms to students and researchers .
Safety and Hazards
This compound is associated with several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .
Propiedades
IUPAC Name |
tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-6-4-5-7(13)8(14)12-11/h7H,4-6,11H2,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWGMUMFSVOZRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679045 | |
| Record name | tert-Butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
359803-43-3 | |
| Record name | tert-Butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



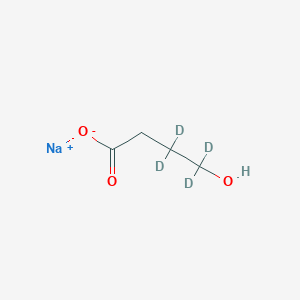
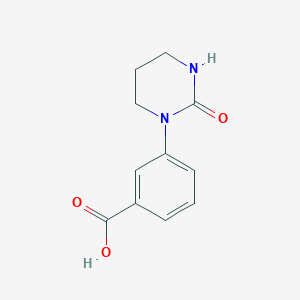
![Dimethyl 2,6-dimethyl-4-[2-nitro(~2~H_4_)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1421545.png)



![5-Chloro-1-(triisopropylsilyl)-4-((trimethylsilyl)-ethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1421551.png)

